Optical Band Gap Comparison: Eu₂O₂S (4.4 eV) vs Sm₂O₂S (4.2 eV)—Same Family, Different Electronic Structure
The optical band gap of Eu₂O₂S is 4.4 eV, which is 0.2 eV wider than that of its closest structural analog Sm₂O₂S (4.2 eV), as measured on pressed pellets from the same synthesis batch and analyzed under identical conditions [1]. This difference arises from the distinct electronic contributions of the Eu³⁺ 4f states compared to Sm³⁺ 4f states in the valence band region. The wider band gap positions Eu₂O₂S as a deeper‑UV absorber and a more insulating matrix for optical doping studies.
Sm₂O₂S: 4.2 eV
Δ = 0.2 eV (≈4.8% wider)
| Evidence Dimension | Optical band gap (eV) |
|---|---|
| Target Compound Data | 4.4 eV |
| Comparator Or Baseline | Sm₂O₂S: 4.2 eV |
| Quantified Difference | Eu₂O₂S band gap is 0.2 eV (≈4.8 %) wider |
| Conditions | Pressed pellets; room temperature; diffuse reflectance spectroscopy; Extended Hückel tight‑binding calculations |
Why This Matters
A 0.2 eV difference in band gap translates to a ~15 nm blue‑shift in the absorption edge (~282 nm vs ~295 nm), affecting which excitation sources are compatible and how the material behaves as a wide‑gap semiconductor host.
- [1] Gargouri M, Kamoun S, Ben Salah A, et al. Synthesis, physical and optical properties, and electronic structure of the rare-earth oxysulfides Ln₂O₂S (Ln=Sm, Eu). Mater. Res. Bull. 2002; 37(14), 2285-2291. DOI: 10.1016/S0025-5408(02)00936-4 View Source
